molecular formula C13H17FN2O B1465885 2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one CAS No. 1338669-06-9

2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B1465885
CAS No.: 1338669-06-9
M. Wt: 236.28 g/mol
InChI Key: NZWBXPUVVIEYCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis .

Scientific Research Applications

Antiarrhythmic Activity

2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one and its derivatives have been explored for their potential as antiarrhythmic drugs. A study by Glushkov et al. (2011) synthesized and studied a series of new piperid-4-ylethane derivatives, identifying a compound for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).

Ligand Binding and Pharmacological Properties

Perregaard et al. (1995) synthesized a series of compounds, including those with 4-fluorophenyl substituents, demonstrating high affinity for various receptors including sigma 1 and sigma 2 binding sites. These compounds also showed potential anxiolytic activity in animal models (Perregaard et al., 1995).

Antimicrobial Activity

A study by Nagamani et al. (2018) synthesized novel propan-1-ones derivatives, including those with 4-fluorophenyl groups. These compounds showed antimicrobial activity, indicating their potential in developing new antibacterial agents (Nagamani et al., 2018).

Neuroprotective Agents

Gitto et al. (2014) created derivatives that were screened for binding affinity at the GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. The compounds showed significant binding affinity, suggesting their potential as neuroprotective agents (Gitto et al., 2014).

Fluorescent Probes for β-Amyloids

A fluorescent probe for β-amyloids was synthesized by Fa et al. (2015), incorporating a 4-fluorophenyl group. This compound demonstrated high binding affinities, providing a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWBXPUVVIEYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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